molecular formula C6H11ClO B13823611 3-Chloro-5-methoxypent-1-ene CAS No. 35707-80-3

3-Chloro-5-methoxypent-1-ene

Cat. No.: B13823611
CAS No.: 35707-80-3
M. Wt: 134.60 g/mol
InChI Key: MLYSABYEFSOYDB-UHFFFAOYSA-N
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Description

Overview of 3-Chloro-5-methoxypent-1-ene in the Context of Organic Synthesis

This compound is a specific example of a halogenated unsaturated ether that serves as a useful reagent in organic synthesis. Its structure, which includes a terminal vinyl group, a secondary allylic chloride, and a methoxy (B1213986) ether, provides multiple sites for chemical modification. This trifunctional nature allows for its participation in a variety of reactions, enabling the introduction of this five-carbon chain into larger molecules.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
IUPAC Name This compound
Canonical SMILES C=CC(Cl)CCOC
CAS Number Not readily available

Significance of Halogenated Alkenes as Synthetic Intermediates and Building Blocks

Halogenated alkenes are of paramount importance in synthetic organic chemistry due to their dual functionality. researchgate.net The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, a cornerstone of many substitution and elimination reactions. msu.edu The presence of the double bond allows for a host of addition reactions, where new functional groups can be introduced across the π-system. openstax.orgchemistrysteps.com This reactivity makes halogenated alkenes versatile intermediates for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.netnumberanalytics.com The ability to form new carbon-carbon and carbon-heteroatom bonds through various coupling reactions further enhances their synthetic utility. researchgate.net The specific halogen present (fluorine, chlorine, bromine, or iodine) also influences the reactivity, with the carbon-halogen bond strength and the leaving group ability of the halide playing crucial roles. msu.edu

The Strategic Role of Ether Moieties in Modulating Reactivity and Synthetic Pathways

The ether functional group (R-O-R'), characterized by an oxygen atom bonded to two alkyl or aryl groups, is a common feature in organic molecules and plays a significant role in modulating their chemical behavior. wikipedia.org In a molecule like this compound, the methoxy group can influence the reactivity of the nearby functionalities. The oxygen atom, with its lone pairs of electrons, can exert an inductive effect, influencing the electron density along the carbon chain. This can impact the rates and outcomes of reactions occurring at the double bond or the chlorinated carbon. Furthermore, the ether linkage itself can participate in reactions, such as cleavage under harsh conditions, or can act as a coordinating site for Lewis acids, thereby influencing the stereochemical course of a reaction. wikipedia.orgmdpi.com The presence of an ether can also affect the physical properties of a molecule, such as its solubility and boiling point, which are important considerations in designing synthetic procedures. cymitquimica.com

Positioning of this compound as a Subject for Advanced Chemical Investigation

The unique combination of a reactive allylic chloride, a versatile alkene, and a modifying methoxy group positions this compound as a compound of interest for advanced chemical investigation. Its potential lies in its ability to serve as a precursor for a variety of molecular scaffolds. For instance, the allylic chloride is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The terminal double bond is amenable to various addition reactions, including hydrogenation, halogenation, and epoxidation, leading to further molecular diversification. openstax.org The interplay between these functional groups could also lead to interesting and selective intramolecular reactions, forming cyclic structures. Research into the reactivity and synthetic applications of this compound can therefore open new avenues for the efficient construction of complex target molecules. One study has already demonstrated its use in the stereoselective synthesis of δ- and ε-amino ketone derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35707-80-3

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

3-chloro-5-methoxypent-1-ene

InChI

InChI=1S/C6H11ClO/c1-3-6(7)4-5-8-2/h3,6H,1,4-5H2,2H3

InChI Key

MLYSABYEFSOYDB-UHFFFAOYSA-N

Canonical SMILES

COCCC(C=C)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxypent 1 Ene

Reactivity Profile of the Chlorovinyl Moiety

The chlorovinyl moiety in 3-Chloro-5-methoxypent-1-ene is a key determinant of its chemical behavior. This functional group, consisting of a chlorine atom attached to a carbon-carbon double bond, influences the molecule's reactivity in several ways. The electronegativity of the chlorine atom can polarize the double bond, making it susceptible to certain types of reactions while inhibiting others.

Nucleophilic Additions to the Alkene

While alkenes typically undergo electrophilic addition, the presence of an electron-withdrawing group like chlorine can render the double bond electron-deficient and thus susceptible to nucleophilic attack. This type of reaction is analogous to a Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, a nucleophile could potentially attack the C2 carbon, with the negative charge being stabilized by the chlorine atom.

The general mechanism for such an addition would involve the attack of a nucleophile on the double bond, forming a carbanionic intermediate. This intermediate would then be protonated to give the final addition product. The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required for addition to unactivated alkenes. masterorganicchemistry.com

Table 1: Plausible Nucleophilic Addition Reactions to this compound

Nucleophile (Michael Donor) Product Reaction Conditions
Enolates (e.g., from malonic esters) Adduct at C2 Basic conditions
Amines Amino-substituted pentane derivative Typically requires activation

Reactions at the Allylic and Homoallylic Positions

The allylic position (C3) and the homoallylic position (C4) of this compound are also sites of potential reactivity. Allylic halides are known to be good substrates for nucleophilic substitution reactions. ucalgary.ca The stability of the resulting allylic carbocation or the transition state in an SN2 reaction makes this position particularly reactive. youtube.com

Allylic substitution on this compound could proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. A strong nucleophile would favor an SN2 pathway, while conditions that promote carbocation formation (e.g., a weak nucleophile and a polar protic solvent) would favor an SN1 mechanism. youtube.comlibretexts.org

Reactions at the homoallylic position are less common but can occur under specific conditions, often involving radical intermediates or neighboring group participation. Functionalization at the homoallylic position of alkenes can be achieved through various synthetic methodologies.

Substitution Reactions Involving the Chlorine Atom

Direct nucleophilic substitution of the chlorine atom on the vinyl group is generally difficult. The sp2-hybridized carbon of the double bond forms a stronger bond with the chlorine atom compared to an sp3-hybridized carbon in an alkyl halide. Furthermore, the formation of a vinylic carbocation in a potential SN1 reaction is energetically unfavorable. For an SN2 reaction, the backside attack required for the mechanism is sterically hindered by the double bond.

However, under certain conditions, such as with very strong nucleophiles or through the use of organometallic reagents, substitution of the vinylic chlorine may be possible.

Transformations of the Ether Linkage

The methoxy (B1213986) group in this compound represents another site for chemical modification. Ether linkages are generally stable but can be cleaved or transformed under specific reaction conditions.

Acid-Catalyzed Ether Cleavage

Ethers can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The mechanism can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.com For this compound, the cleavage would likely occur at the methyl-oxygen bond via an SN2 mechanism due to the unhindered nature of the methyl group.

Table 2: Acid-Catalyzed Cleavage of the Methoxy Group

Reagent Product(s) Probable Mechanism
HBr (excess) 3-Chloro-5-bromopent-1-ene and Methyl bromide SN2

Reactions Modifying the Methoxy Group

The methoxy group can be converted into other functional groups through various synthetic methods. One common transformation is demethylation, which converts the methyl ether to a primary alcohol. This can be achieved using a variety of reagents, including strong acids, Lewis acids like boron tribromide (BBr3), or nucleophilic reagents like thiolates. wikipedia.org

Another possible transformation is the oxidation of the carbon adjacent to the ether oxygen. While direct oxidation of the methoxy group is challenging, it can be achieved under specific conditions. For example, secondary methyl ethers can be oxidized to ketones using reagents like calcium hypochlorite. acs.org Although the methoxy group in the target molecule is attached to a primary carbon, analogous oxidative transformations could potentially lead to an aldehyde or carboxylic acid at that position.

The methoxy group can also be transformed into other functionalities. For instance, treatment with certain reagents can convert an alcohol (formed from demethylation) into an acetoxy group.

Table 3: Potential Modifications of the Methoxy Group

Reaction Type Reagent(s) Potential Product
Demethylation BBr3 3-Chloro-pent-4-en-1-ol
Oxidation (of resulting alcohol) PCC 3-Chloro-pent-4-enal

Interactions Between the Functional Groups (Chloro, Methoxy, Alkene)

The reactivity of this compound is not merely the sum of its individual functional groups but rather a complex interplay of their electronic and steric influences on one another. The allylic chloride provides a site for nucleophilic substitution, the alkene allows for addition and cycloaddition reactions, and the methoxy group can exert both inductive and steric effects.

Electronic Effects on Regio- and Stereoselectivity

The electronic landscape of this compound is crucial in determining the outcome of its reactions. The chlorine atom, being electronegative, withdraws electron density from the allylic carbon, making it electrophilic and susceptible to nucleophilic attack. The adjacent double bond, however, allows for the possibility of both direct (SN2) and allylic (SN2') substitution, leading to different constitutional isomers.

The interplay between the electron-withdrawing nature of the chlorine and the methoxy group can influence the regioselectivity of reactions. For example, in reactions involving organometallic reagents, the site of nucleophilic attack (the carbon bearing the chlorine versus the terminal carbon of the alkene) will be governed by a combination of the hardness/softness of the nucleophile and the electronic activation of the respective positions.

Steric Considerations in Reaction Pathways

Steric hindrance plays a significant role in dictating the feasible reaction pathways for this compound. The presence of substituents around the reactive centers can impede the approach of reagents, thereby influencing the rate and outcome of a reaction.

The conformation of the pentenyl chain can also influence reactivity. Rotations around the single bonds can lead to various spatial arrangements of the functional groups, some of which may be more or less favorable for certain reactions. For instance, in cycloaddition reactions, the steric profile of the dienophile (the alkene) will be influenced by the orientation of the chloro- and methoxy-containing substituent, which can affect the facial selectivity of the approaching diene.

Specific Reaction Classes and Associated Mechanisms

The unique structural features of this compound make it a substrate for a variety of important synthetic transformations. The following sections explore its potential reactivity in key reaction classes, drawing upon established principles of organic chemistry.

Organometallic Reactions (e.g., Organolithium, Organozirconium, Gilman Reagents)

Organometallic reagents are powerful tools for carbon-carbon bond formation, and their reactions with allylic halides like this compound can proceed through different mechanistic pathways.

Organolithium Reagents: Organolithium compounds are highly reactive, hard nucleophiles. Their reaction with this compound is expected to be a direct SN2 substitution, where the organolithium reagent attacks the carbon atom bearing the chlorine. This would result in the displacement of the chloride and the formation of a new carbon-carbon bond at the C-3 position. However, the strong basicity of many organolithium reagents could also lead to competing elimination reactions, particularly if the reaction conditions are not carefully controlled.

Organozirconium Reagents: Zirconium-mediated reactions have been shown to be highly regio- and stereospecific in substitutions of allylic chlorides and ethers. For instance, zirconium oxo complexes can react with allylic chlorides in a highly regio- and stereospecific SN2' fashion jk-sci.com. Similarly, allylic zirconium reagents can be generated from allylic ethers and react with aldehydes with high regioselectivity acs.orgwikipedia.org. This suggests that the reaction of an organozirconium reagent with this compound could favor an SN2' pathway, where the nucleophilic attack occurs at the terminal carbon of the alkene, leading to a rearranged product.

Gilman Reagents: Gilman reagents (lithium diorganocuprates) are soft nucleophiles and are well-known for their ability to undergo SN2' reactions with allylic halides. This preference is attributed to the favorable interaction of the soft cuprate with the soft π-system of the alkene. Therefore, the reaction of a Gilman reagent with this compound is anticipated to proceed predominantly through an SN2' mechanism, with the nucleophile adding to the C-1 position and concomitant migration of the double bond.

Reagent ClassExpected Major PathwayProduct Type
OrganolithiumSN2Direct Substitution
OrganozirconiumSN2'Allylic Rearrangement
Gilman ReagentsSN2'Allylic Rearrangement

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira with chloroalkene partners)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The allylic chloride moiety in this compound makes it a suitable partner for such reactions.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide. While aryl and vinyl halides are common substrates, allylic chlorides can also participate. The reaction of this compound with a boronic acid under Suzuki conditions would likely proceed through a π-allylpalladium intermediate. The regioselectivity of the subsequent nucleophilic attack by the organoboron species would be influenced by the ligands on the palladium catalyst and the electronic properties of the substrate. The presence of the ether functionality could potentially influence the stability and reactivity of the palladium intermediates.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. In this context, this compound would act as the unsaturated halide. The reaction mechanism involves the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of the alkene partner and subsequent β-hydride elimination wikipedia.orgorganic-chemistry.org. The regioselectivity of the alkene insertion would be a key consideration, and the presence of the methoxy group could influence the electronic environment of the palladium intermediate.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with a vinyl or aryl halide. While vinyl chlorides are less reactive than their bromide and iodide counterparts, they can undergo Sonogashira coupling under optimized conditions nih.gov. The reaction of this compound would require a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a new carbon-carbon bond between the C-3 position and the terminal alkyne. The efficiency of this reaction would depend on the ability to achieve oxidative addition of the relatively inert C-Cl bond to the palladium center.

Reaction NameCoupling PartnerKey Intermediate
SuzukiOrganoboron compoundπ-Allylpalladium
HeckAlkeneOrganopalladium(II)
SonogashiraTerminal AlkyneAlkynylpalladium(II)

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The terminal alkene in this compound can participate as a 2π component in cycloaddition reactions, leading to the formation of cyclic structures.

Diels-Alder Reaction: In a Diels-Alder reaction, the alkene of this compound would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is influenced by the electronic nature of its substituents. The electron-withdrawing effect of the adjacent allylic chloride would activate the double bond towards reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. The stereoselectivity of the reaction would be influenced by the steric hindrance posed by the substituent at the C-3 position, which would direct the incoming diene to the less hindered face of the alkene.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. The activated double bond in this compound would make it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. The regioselectivity of the cycloaddition would be governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the alkene. The electronic effects of the chloro and methoxy groups would play a crucial role in determining the relative energies of the HOMO and LUMO of the alkene, thereby dictating the preferred orientation of the 1,3-dipole upon addition.

Reaction TypeRole of this compoundProduct Ring Size
Diels-AlderDienophileSix-membered
1,3-Dipolar CycloadditionDipolarophileFive-membered

Oxidation Pathways

The olefinic double bond in this compound is susceptible to a variety of oxidation reactions, leading to the formation of epoxides, diols, or cleavage products, depending on the oxidant and reaction conditions.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. leah4sci.com This reaction proceeds through a concerted mechanism where an oxygen atom is transferred to the double bond in a single step, resulting in the formation of an epoxide (an oxirane). libretexts.org For this compound, this would yield 2-(2-chloro-4-methoxybutyl)oxirane. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. libretexts.org

Dihydroxylation: Vicinal diols can be synthesized from the alkene moiety via dihydroxylation. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). wikipedia.orglibretexts.org The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which upon hydrolysis yields a syn-diol. masterorganicchemistry.comlibretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org The product of syn-dihydroxylation of this compound would be 3-chloro-5-methoxypentane-1,2-diol. Anti-dihydroxylation can be achieved via the acid-catalyzed ring-opening of a corresponding epoxide. libretexts.org

Oxidative Cleavage (Ozonolysis): The double bond can be cleaved entirely through ozonolysis. youtube.com In this reaction, ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The work-up conditions following the ozonolysis determine the final products. A reductive work-up (e.g., with dimethyl sulfide, DMS, or zinc and water) would yield 2-chloro-4-methoxybutanal and formaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the formation of 2-chloro-4-methoxybutanoic acid and carbon dioxide.

Oxidation Reaction Reagent(s) Major Product
Epoxidationm-CPBA2-(2-chloro-4-methoxybutyl)oxirane
Syn-Dihydroxylation1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O3-chloro-5-methoxypentane-1,2-diol
Ozonolysis (Reductive Work-up)1. O₃ 2. (CH₃)₂S2-chloro-4-methoxybutanal and Formaldehyde
Ozonolysis (Oxidative Work-up)1. O₃ 2. H₂O₂2-chloro-4-methoxybutanoic acid and Carbon dioxide

Reduction Methodologies for Alkene and Halide Reduction

The reduction of this compound can target either the alkene, the allylic chloride, or both, depending on the reducing agent and reaction conditions.

Reduction of the Alkene: Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. Using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂), the alkene in this compound can be reduced to an alkane, yielding 3-chloro-5-methoxypentane. This reaction typically proceeds with syn-addition of hydrogen across the double bond.

Reduction of the Allylic Halide: The allylic chloride can be reduced to an alkane using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). chemistai.org The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the chloride ion in an Sₙ2-type reaction to give 5-methoxypent-1-ene. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and may require more forcing conditions to reduce an alkyl halide. chemistrysteps.commdma.ch

Simultaneous Reduction of Alkene and Halide: The use of a strong reducing agent like LiAlH₄ can potentially lead to the reduction of both the allylic chloride and, under certain conditions, the alkene, although the reduction of isolated double bonds by LiAlH₄ is generally not facile. A more effective method for the complete reduction of both functionalities would be catalytic hydrogenation under conditions that also promote hydrogenolysis of the carbon-halogen bond.

Reduction Target Reagent(s) Major Product
AlkeneH₂, Pd/C3-chloro-5-methoxypentane
Allylic HalideLiAlH₄5-methoxypent-1-ene
Alkene and Allylic HalideH₂, Pd/C (under hydrogenolysis conditions)2-methoxymethylbutane

Nucleophilic Substitution and Elimination Reactions for Analogous Systems

The allylic chloride functionality in this compound is a key site for both nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution (Sₙ1 and Sₙ2): As a secondary allylic halide, this compound can undergo nucleophilic substitution by both Sₙ1 and Sₙ2 mechanisms.

Sₙ2 Reaction: With strong, non-bulky nucleophiles in a polar aprotic solvent, an Sₙ2 reaction is favored. The nucleophile attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral. For example, reaction with sodium methoxide in DMSO would likely yield 3,5-dimethoxypent-1-ene. The allylic system can accelerate Sₙ2 reactions due to stabilization of the transition state through overlap of the p-orbitals of the double bond. acs.org

Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), an Sₙ1 mechanism can compete. This involves the formation of a resonance-stabilized allylic carbocation intermediate. The nucleophile can then attack at either of the two electrophilic carbons of the allylic system, potentially leading to a mixture of products. For this compound, this would result in both 3-substituted and 1-substituted (with rearrangement of the double bond) products.

Elimination Reactions (E1 and E2): When a strong base is used, elimination reactions can compete with or dominate over substitution.

E2 Reaction: A strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), will favor the E2 mechanism. lumenlearning.com This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the chloride ion. In the case of this compound, deprotonation can occur at C2 or C4. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. libretexts.orgamazonaws.com Therefore, elimination would be expected to predominantly yield 5-methoxy-1,3-pentadiene. The use of a non-hindered strong base like sodium hydroxide would also favor the E2 pathway, but might give a higher proportion of substitution product compared to a hindered base. byjus.com

E1 Reaction: In a polar protic solvent with a weak base, an E1 reaction can occur, proceeding through the same resonance-stabilized allylic carbocation as the Sₙ1 pathway. lumenlearning.com Deprotonation of this carbocation would also lead to the formation of conjugated dienes.

The presence of the ether oxygen at the 5-position is unlikely to have a significant direct electronic effect on the reactivity at the C3 position due to its distance. However, it could potentially act as an internal nucleophile under certain conditions, leading to cyclization products, although this is generally less common for forming five-membered rings in this manner without specific catalysts.

Reaction Type Conditions Probable Mechanism Major Product(s)
Nucleophilic SubstitutionStrong, non-bulky nucleophile (e.g., CH₃O⁻), polar aprotic solvent (e.g., DMSO)Sₙ23,5-dimethoxypent-1-ene
Nucleophilic SubstitutionWeak nucleophile (e.g., H₂O, EtOH), polar protic solventSₙ1Mixture of 3-hydroxy-5-methoxypent-1-ene and 1-hydroxy-5-methoxypent-2-ene
EliminationStrong, hindered base (e.g., KOtBu), heatE25-methoxy-1,3-pentadiene
EliminationStrong, non-hindered base (e.g., NaOH), heatE2 (competes with Sₙ2)5-methoxy-1,3-pentadiene and 3-hydroxy-5-methoxypent-1-ene

Advanced Applications of 3 Chloro 5 Methoxypent 1 Ene in Synthetic Organic Chemistry

As a Versatile Building Block for Complex Molecules

3-Chloro-5-methoxypent-1-ene has emerged as a significant and versatile building block in the field of synthetic organic chemistry. Its unique structure, featuring a vinyl chloride, a methoxy (B1213986) ether, and a five-carbon chain, offers multiple reactive sites for a variety of chemical transformations. This allows for its incorporation into a wide array of more complex molecular architectures.

Precursor for Carbon-Carbon Bond Formation

The presence of the chloro and vinyl groups makes this compound an excellent precursor for carbon-carbon bond formation, a fundamental process in the construction of complex organic molecules. The chlorine atom can be displaced in substitution reactions, while the double bond can participate in various addition and coupling reactions.

For instance, organolithium compounds, generated from precursors like 5-chloro-2-methoxypent-1-ene (a constitutional isomer of this compound), readily react with electrophiles to form new carbon-carbon bonds. mdpi.com This reactivity is crucial for extending carbon chains and introducing new functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide another powerful tool for forming carbon-carbon bonds using chloroalkenes. These reactions are instrumental in the synthesis of biaryl compounds and other complex structures.

Intermediate in the Synthesis of Diverse Organic Scaffolds

Due to its functionality, this compound and its isomers serve as key intermediates in the synthesis of a wide range of organic scaffolds. These scaffolds form the core structures of many biologically active molecules and advanced materials. innospk.com

One notable application is in the synthesis of benzo[a]fluorene derivatives. A palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes, which can be conceptually related to derivatives of this compound, demonstrates the utility of such structures in building polycyclic aromatic frameworks. acs.org This process involves a sequence of intramolecular reactions, including C-Br oxidative addition, insertion, C-H activation, and reductive elimination, to construct the tetracyclic system. acs.org The ability to form multiple C-C bonds in a single operation highlights the efficiency of using such building blocks. acs.org

Furthermore, the enol ether moiety present in related structures is a valuable functional group that can be hydrolyzed to reveal a ketone, opening up further synthetic possibilities. mdpi.com This versatility makes these compounds valuable starting materials for creating diverse molecular libraries for drug discovery and materials science. innospk.com

Role in Stereoselective Synthesis

The strategic placement of functional groups in this compound and its derivatives allows for its application in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is controlled.

Derivatization to Chiral Amino Ketone Derivatives

A significant application of chloro-methoxy-pentene derivatives is in the stereoselective synthesis of δ- and ε-amino ketone derivatives. mdpi.comscispace.com This is achieved through the diastereoselective addition of functionalized organolithium compounds, derived from 5-chloro-2-methoxypent-1-ene, to chiral N-tert-butanesulfinyl aldimines. mdpi.comscispace.com The subsequent hydrolysis of the enol ether functionality unmasks the ketone group, yielding the desired amino ketone. mdpi.com

The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the addition reaction. mdpi.com This methodology provides access to enantioenriched amino ketones, which are important precursors for the synthesis of various biologically active compounds. mdpi.com The reaction conditions can be optimized to achieve good yields and diastereoselectivities. mdpi.com

Table 1: Synthesis of N-tert-Butanesulfinyl δ-Amino Ketone Derivatives

Imine Substrate Product Yield (%) Diastereomeric Ratio Reference
(R)-N-benzylidene-tert-butanesulfinamide (1R,SS)-1-Amino-N-(tert-butanesulfinyl)-1-phenylhexan-5-one 50 75:25 mdpi.com

Synthesis of Substituted Piperidines and Other Heterocycles

The chiral amino ketones synthesized from this compound derivatives are valuable intermediates for the construction of nitrogen-containing heterocyclic compounds, such as substituted piperidines. scispace.com Piperidines are a common structural motif in many pharmaceuticals and natural products. gla.ac.uk

The versatility of this building block extends to the synthesis of other heterocyclic systems as well. For example, pyranopyrazole derivatives, which exhibit a range of biological activities, can be synthesized through multicomponent reactions involving precursors with related functionalities. aablocks.com

Table 2: Heterocycles Synthesized from this compound Derivatives or Related Structures

Heterocycle Class Synthetic Approach Key Intermediate Reference
Substituted Piperidines Cyclization of amino ketones Chiral δ-amino ketones scispace.comgla.ac.uk
Benzo[a]fluorenes Palladium-catalyzed cascade cyclization 5-(2-bromophenyl)pent-3-en-1-ynes acs.org

Contribution to Novel Methodologies in Organic Synthesis

The unique reactivity of this compound and its analogs contributes to the development of novel synthetic methodologies. These new methods often aim to improve efficiency, selectivity, and sustainability in organic synthesis. nih.gov

The use of functionalized organolithium reagents derived from chloro-methoxy-alkenes in diastereoselective additions represents a valuable tool for asymmetric synthesis. mdpi.com This approach expands the repertoire of methods for creating chiral centers.

The exploration of multicomponent reactions (MCRs) for the synthesis of heterocyclic libraries is another area where the principles of reactivity embodied by this compound are relevant. aablocks.com MCRs, which combine three or more reactants in a single step to form a complex product, are a cornerstone of green chemistry and diversity-oriented synthesis. mdpi.com

In essence, the study of the reactivity and applications of this compound not only provides access to valuable molecular building blocks but also stimulates the innovation of new and powerful synthetic methods.

Ligand and Catalyst Design for Reactions Involving this compound

The reactivity of this compound is characterized by the presence of two key functional groups: an allylic chloride and a terminal methoxy group. The design of ligands and catalysts for transformations involving this substrate is crucial for controlling selectivity, particularly in transition metal-catalyzed reactions where the allylic system is targeted. Palladium-catalyzed allylic substitution is a cornerstone of synthetic chemistry, and the regiochemical outcome of the reaction is highly dependent on the nature of the ligands coordinating to the metal center. gu.segu.senih.gov

For a substrate like this compound, palladium-catalyzed allylic alkylation would proceed through a π-allylpalladium intermediate. The regioselectivity of the nucleophilic attack on this intermediate is influenced by both electronic and steric factors, which are tunable by the ancillary ligands. Generally, ligands are designed to control where the incoming nucleophile attacks the three-carbon allyl system.

Ligand Effects on Regioselectivity:

The choice of ligand in palladium-catalyzed allylic substitutions can direct the nucleophile to either the more substituted (branched) or less substituted (linear) position of the allyl fragment. nih.gov For this compound, this corresponds to attack at the C1 or C3 position.

Phosphine (B1218219) Ligands: Simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) often lead to the formation of the linear product due to the preference for attack at the less sterically hindered terminus of the π-allyl complex. nih.gov

Bidentate Ligands: The bite angle of bidentate phosphine ligands has a significant impact on regioselectivity. rsc.org Ligands with wider bite angles can favor the formation of the branched product. rsc.org

P,N-Ligands: Bidentate ligands containing both a soft phosphorus donor and a hard nitrogen donor can exert a strong electronic influence on the π-allyl intermediate. gu.segu.se This can lead to high regioselectivity, often favoring the branched product. The trans effect of the different donor atoms is believed to play a key role in determining the site of nucleophilic attack. gu.segu.se

The following table summarizes the general influence of different ligand types on the regioselectivity of palladium-catalyzed allylic alkylation of substrates similar to this compound.

Ligand TypePredominant ProductRationale
Monodentate Phosphines (e.g., PPh₃)LinearSteric hindrance directs attack to the less substituted carbon. nih.gov
Bidentate Phosphines (e.g., dppe)Mixture, can be tunedBite angle and steric profile influence selectivity. rsc.org
P,N-Bidentate LigandsBranchedStrong trans effect of the phosphorus atom directs nucleophilic attack to the trans position. gu.segu.se

Catalyst Systems Beyond Palladium:

While palladium is the most common catalyst for allylic substitutions, other transition metals like iridium, rhodium, and ruthenium have been shown to provide complementary selectivity. nih.govnih.govrsc.orgsnnu.edu.cn

Iridium Catalysis: Iridium catalysts are known to favor the formation of branched, chiral products in asymmetric allylic substitutions, often with high enantioselectivity. nih.gov

Rhodium Catalysis: Rhodium complexes can also be employed, and their selectivity can be tuned by the choice of ligands and reaction conditions. In some cases, rhodium catalysts have been shown to provide excellent regioselectivity for the formation of internal olefins via reductive transposition of allylic carbonates. rsc.org

Ruthenium Catalysis: Ruthenium catalysts, often in combination with other metals in dual catalytic systems, have been developed for stereoretentive allylic substitutions. snnu.edu.cn

The design of the catalyst system, including the metal precursor and the ancillary ligands, is therefore a critical parameter for achieving the desired outcome in reactions involving this compound.

Strategies for Chemo- and Regioselective Functionalization

The presence of both an allylic chloride and a methoxy ether in this compound presents challenges and opportunities for chemo- and regioselective functionalization. Strategies must be devised to selectively transform one functional group while leaving the other intact, or to engage both in a controlled manner.

Chemoselective Reactions:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary competition is between the reactivity of the allylic chloride and the ether linkage.

Targeting the Allylic Chloride: The allylic chloride is a highly versatile electrophilic handle for nucleophilic substitution reactions. Transition metal catalysis, particularly with palladium, is a powerful tool for activating the C-Cl bond for allylic alkylations, aminations, and etherifications. nih.govmdpi.com Under these conditions, the methoxy ether is generally unreactive.

Targeting the Ether Group: The methoxy group is generally stable, but it can be cleaved under harsh acidic or Lewis acidic conditions. However, more selective methods for functionalizing ethers are also available. For instance, zirconium-imido complexes have been shown to mediate the SN2' substitution of allylic ethers. nih.gov

The following table outlines representative chemoselective transformations that could be applied to this compound, based on the reactivity of similar substrates.

Target Functional GroupReagents and ConditionsType of Transformation
Allylic ChloridePd(0) catalyst, nucleophile (e.g., malonate, amine)Allylic Substitution nih.govmdpi.com
Allylic ChlorideGrignard reagents, Cu(I) catalystAllylic Cross-Coupling
EtherStrong acid (e.g., HBr, HI)Ether Cleavage
Allylic Ether (by analogy)Zirconium-imido complexSN2' Amination nih.gov

Regioselective Reactions:

Regioselectivity is a key consideration in reactions involving the allylic system of this compound. As discussed in the previous section, the choice of catalyst and ligands in transition metal-catalyzed reactions is the primary strategy for controlling whether functionalization occurs at the C1 or C3 position.

Linear-Selective Functionalization: To achieve substitution at the less substituted C1 position, palladium catalysts with simple phosphine ligands are typically employed. nih.gov

Branched-Selective Functionalization: For substitution at the more substituted C3 position, iridium catalysts or palladium catalysts with specific bidentate ligands (e.g., P,N-ligands) are the methods of choice. nih.govnih.gov

Furthermore, the nature of the nucleophile can also influence regioselectivity. "Soft" nucleophiles tend to favor attack at the less substituted carbon, while "hard" nucleophiles may show a preference for the more substituted carbon, although this is a less reliable controlling factor than the catalyst system.

Iridium and rhodium-catalyzed reductive transposition reactions offer another avenue for regioselective functionalization. These reactions can convert allylic carbonates (which could be prepared from the corresponding alcohol derived from this compound) into internal olefins with high regioselectivity, a transformation that is complementary to that achieved with palladium catalysts. rsc.orgresearchgate.net

By carefully selecting the reaction conditions, including the catalyst, ligands, and reagents, it is possible to achieve a high degree of control over the chemo- and regioselective functionalization of this compound, enabling its use as a versatile building block in synthetic organic chemistry.

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Methoxypent 1 Ene

Molecular Structure and Conformation Analysis

The structural and conformational properties of a molecule are foundational to understanding its behavior. Computational chemistry provides essential tools for this analysis.

Quantum Chemical Calculations for Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms in 3-Chloro-5-methoxypent-1-ene, researchers would typically employ quantum chemical calculations. unipd.it Methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) and post-Hartree-Fock methods would be used to perform geometry optimization. unipd.itnih.gov This process systematically alters the molecular geometry to find the lowest energy structure, corresponding to the equilibrium geometry.

The selection of a basis set (e.g., Pople-style like 6-31G* or correlation-consistent sets like aug-cc-pVTZ) is a critical step that dictates the accuracy of the calculation. acs.orgacs.org For a molecule containing chlorine, a basis set with polarization and diffuse functions would be necessary for an accurate description of its electronic structure. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the optimized structure.

Conformational Energy Landscapes and Isomer Stability

Due to the presence of several rotatable single bonds (C-C, C-O), this compound can exist in multiple conformations. A conformational analysis would be performed to map the potential energy surface (PES) as a function of key dihedral angles. This involves systematically rotating bonds and calculating the energy of each resulting conformer to identify local minima (stable conformers) and the transition states that connect them.

Studies on similar flexible molecules, such as halogenated ethers and cyclohexanes, have shown that the relative stability of conformers is governed by a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions like dipole-dipole forces or weak hydrogen bonds. beilstein-journals.orgd-nb.infoacs.org For this compound, the analysis would focus on the rotational barriers around the C3-C4 and C4-C5 bonds, as well as the C5-O bond, to determine the most stable conformers and their relative populations at a given temperature.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur, providing insights that can be difficult to obtain through experiments alone.

Transition State Identification and Energy Barrier Determination

For any proposed reaction involving this compound, such as nucleophilic substitution at the allylic chloride position or addition to the double bond, computational methods can identify the transition state (TS) structure. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this first-order saddle point is crucial for understanding the reaction mechanism.

Once the TS is located, its energy relative to the reactants can be calculated, yielding the activation energy barrier. This barrier is a key determinant of the reaction rate. For example, theoretical studies on the reactions of allylic chlorides have successfully calculated barrier heights for various competing pathways, such as addition versus abstraction reactions. aip.org

Kinetic and Thermodynamic Insights into Reaction Pathways

Furthermore, using theories like Transition State Theory (TST) combined with the calculated activation energies, rate constants for different reaction pathways can be estimated. acs.org This allows for a comparison of competing mechanisms to predict the major products under specific conditions. For instance, computational studies on multicomponent reactions involving allylic chlorides have been used to identify the rate-limiting step and understand reaction limitations. diva-portal.org

Electronic Structure and Reactivity Prediction

The distribution of electrons in a molecule dictates its reactivity. Analysis of the electronic structure provides predictive power for chemical transformations. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and hyperconjugative effects. acs.org

For this compound, mapping the electrostatic potential onto the electron density surface would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The vinyl group would be expected to be a site for electrophilic attack, while the electronegative chlorine atom would make the C3 carbon an electrophilic center, susceptible to nucleophilic attack. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also key indicators of reactivity. The energy and location of the HOMO indicate the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity).

While the specific application of these powerful computational tools to this compound remains a future endeavor, the established methodologies provide a clear roadmap for how such an investigation would proceed, promising valuable insights into the chemical nature of this compound.

Frontier Molecular Orbital (FMO) Analysis

No studies detailing the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) for this compound are available. Such an analysis would typically provide insights into the molecule's reactivity, identifying likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

There is no available research that has calculated the charge distribution or generated an electrostatic potential map for this compound. This type of study is crucial for understanding the molecule's polarity and intermolecular interaction potential.

Spectroscopic Parameter Prediction (Focus on methodology, not specific data)

Methodologies for predicting spectroscopic parameters, such as NMR and IR spectra, through computational means have not been applied to this compound in any published research. These predictions typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to simulate the compound's spectral properties.

Analytical Methodologies for the Academic Characterization and Quantification of 3 Chloro 5 Methoxypent 1 Ene

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-Chloro-5-methoxypent-1-ene from unreacted starting materials, byproducts, and solvents. These techniques are also the primary means of quantifying the purity of the isolated compound.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a principal technique for its analysis. savemyexams.com A sample dissolved in a volatile solvent is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). savemyexams.cometamu.edu The separation is based on the compound's boiling point and its interactions with the stationary phase. savemyexams.com For this compound, a non-polar or mid-polarity column, such as one with a phenyl polysiloxane-based stationary phase, would be suitable. The retention time, the time it takes for the compound to travel through the column, is a key identifier under specific conditions. savemyexams.com Purity is assessed by the relative area of the peak corresponding to the compound in the resulting chromatogram. A single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities. A halogen-specific detector (XSD) can be particularly effective, offering high selectivity for halogenated compounds and producing chromatograms with minimal background noise. nih.gov

Liquid Chromatography (LC): While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or if derivatization is undesirable. google.com For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. nih.gov In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov The separation mechanism is based on the compound's hydrophobicity. More polar impurities would elute earlier, while more non-polar byproducts would be retained longer on the column. Detection is typically achieved using a UV detector, although the lack of a strong chromophore in this compound might necessitate monitoring at low wavelengths.

Technique Stationary Phase Example Mobile Phase Principle of Separation
Gas Chromatography (GC)5% Phenyl PolysiloxaneHelium or NitrogenVolatility and interaction with the stationary phase
Liquid Chromatography (LC)Octadecylsilyl (C18)Acetonitrile/WaterPartitioning between polar mobile and non-polar stationary phases

Coupled Techniques (e.g., GC-Mass Spectrometry for reaction monitoring and product analysis)

The coupling of chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is arguably the most definitive method for analyzing reaction mixtures containing this compound. etamu.edu As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. etamu.edu The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, which serves as a molecular fingerprint.

For reaction monitoring, small aliquots can be taken from the reaction vessel at different time points. hidenanalytical.com GC-MS analysis of these aliquots allows for the qualitative and quantitative assessment of the consumption of reactants and the formation of this compound and any byproducts. hidenanalytical.com This real-time analysis is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. The presence of the characteristic isotopic pattern for chlorine (a 3:1 ratio of M+ to M+2 peaks) in the mass spectrum of the target peak would provide strong evidence for its formation. acs.org

Spectroscopic Methods for Structural Elucidation (Focus on methodology, not specific data)

Once isolated, spectroscopic techniques are employed to elucidate and confirm the precise atomic arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. uou.ac.in

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. egyankosh.ac.in For this compound, one would expect distinct signals for the vinyl protons, the proton on the carbon bearing the chlorine atom, the methylene (B1212753) protons adjacent to the ether oxygen, the other methylene group, and the methoxy (B1213986) protons. The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons, would be critical in piecing together the structure. youtube.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, this would include the two alkene carbons, the carbon bonded to chlorine, the two methylene carbons, and the methoxy carbon. The chemical shift of each carbon provides insight into its functional group environment. bhu.ac.in

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. A COSY spectrum reveals which protons are coupled to each other, confirming the connectivity of the proton-bearing fragments. longdom.orgnumberanalytics.com An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, providing unambiguous C-H bond information. numberanalytics.comnews-medical.net For complex structures or to confirm long-range connectivity (e.g., between the methoxy protons and the adjacent methylene group), an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be invaluable. numberanalytics.com

NMR Technique Information Obtained Application to this compound
¹H NMRProton environment, number, and connectivityDetermines the arrangement of H atoms on the pentene chain
¹³C NMRNumber and type of unique carbon atomsConfirms the carbon backbone and functional group placement
COSY (¹H-¹H)Shows which protons are spin-coupledEstablishes the sequence of CH/CH₂ groups
HSQC (¹H-¹³C)Correlates protons to their directly attached carbonsAssigns specific protons to specific carbons
HMBC (¹H-¹³C)Shows long-range (2-3 bond) H-C correlationsConfirms the connection of fragments, e.g., the methoxy group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. biomaterial.com.br For this compound, the IR spectrum would be expected to show characteristic absorption bands. The presence of a C=C bond from the alkene would result in a stretching vibration around 1640-1680 cm⁻¹. The C-H bonds of the alkene would show stretches above 3000 cm⁻¹. The C-O-C stretch of the ether functional group would typically appear as a strong band in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq Finally, the C-Cl stretch would be expected in the fingerprint region, typically between 550 and 850 cm⁻¹. orgchemboulder.comumd.edu The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹) would help confirm the absence of alcohol or carbonyl impurities.

Functional Group Expected Absorption Range (cm⁻¹)
Alkene C=C Stretch1640 - 1680
Alkene =C-H Stretch3010 - 3095
Ether C-O-C Stretch1000 - 1300
Alkyl C-H Stretch2850 - 2960
Alkyl Halide C-Cl Stretch550 - 850

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While GC-MS provides the nominal mass of a compound, High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the unambiguous determination of the molecular formula. savemyexams.comuni-saarland.de By comparing the experimentally measured exact mass to the calculated exact masses of possible formulas, the correct molecular formula can be confirmed. For this compound (C₆H₁₁ClO), HRMS would distinguish it from other combinations of atoms that might have the same nominal mass. Furthermore, the distinct isotopic pattern of chlorine, with ³⁵Cl and ³⁷Cl isotopes, provides an additional layer of confirmation in the HRMS spectrum. acs.org

Advanced Techniques for Stereochemical Determination

The unequivocal assignment of the three-dimensional arrangement of atoms in a chiral molecule is a critical aspect of chemical research. For this compound, which possesses a stereogenic center at the C-3 position, advanced spectroscopic and chromatographic techniques are employed to determine its absolute configuration and to assess its enantiomeric or diastereomeric purity.

Chiral Chromatography for Enantiomeric/Diastereomeric Purity

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. numberanalytics.comajol.info This method relies on the differential interaction of the enantiomers of a racemic mixture with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. ajol.infosigmaaldrich.com The choice of the CSP is crucial and is often based on the structural features of the analyte. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently effective. researchgate.net

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound can be determined by high-performance liquid chromatography (HPLC) using a chiral column. The sample is dissolved in an appropriate mobile phase and injected into the HPLC system. The separated enantiomers are detected by a UV detector, and the area under each peak is integrated. The enantiomeric excess is calculated from the relative areas of the two peaks.

Research Findings: While specific application notes for this compound are not prevalent in publicly accessible literature, the methodology is well-established for similar halogenated and ether-containing chiral molecules. sigmaaldrich.comrsc.org The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The separation factor (α) and resolution (Rs) are key parameters to optimize for achieving baseline separation of the enantiomers. For instance, studies on structurally related chiral compounds demonstrate that columns like Chiralpak® IA or IC, which are based on amylose derivatives, often provide excellent enantioselectivity. rsc.org

Table 1: Illustrative Chiral HPLC Method for this compound Enantiomers

ParameterCondition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Hypothetical) (R)-enantiomer: 12.5 min, (S)-enantiomer: 14.8 min
Resolution (Rs) (Hypothetical) > 2.0

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org It provides detailed three-dimensional structural information, making it a powerful tool for the unambiguous determination of the absolute configuration of enantiomers in solution. wikipedia.org

The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it with the theoretical spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). rsc.orgwikipedia.org A good match between the experimental spectrum of a given enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for the confident assignment of its absolute stereochemistry. acs.orgacs.org VCD is particularly sensitive to the conformation of the molecule, and the calculations often consider a Boltzmann-weighted average of the most stable conformers. acs.org

Research Findings: VCD has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including those with halogen atoms and ether linkages. rsc.orgacs.org The C-Cl and C-O stretching vibrations, as well as the C-H bending modes adjacent to the chiral center in this compound, are expected to produce characteristic VCD signals. The sign and intensity of these VCD bands are highly diagnostic of the absolute configuration. For example, research on other chiral halogenated ethers has shown that specific vibrational modes give rise to distinct positive or negative VCD bands that directly correlate with the R or S configuration. acs.org

Table 2: Predicted VCD Spectral Data for the Enantiomers of this compound

Vibrational Mode (cm⁻¹)DescriptionPredicted ΔA for (R)-isomer (x 10⁻⁵)Predicted ΔA for (S)-isomer (x 10⁻⁵)
~2950C-H stretch (chiral center)+2.5-2.5
~1450CH₂ scissoring-1.8+1.8
~1100C-O-C asymmetric stretch+3.2-3.2
~750C-Cl stretch-4.0+4.0

Note: The data are illustrative and represent hypothetical values based on principles of VCD spectroscopy. The signs are opposite for the two enantiomers, as expected.

Emerging Research Directions and Future Prospects for 3 Chloro 5 Methoxypent 1 Ene Research

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For a molecule like 3-Chloro-5-methoxypent-1-ene, this translates to exploring catalytic and biocatalytic approaches that minimize waste and energy consumption.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a fundamental process in organic synthesis, and its application to halogenated unsaturated compounds is an area of active research. For a substrate like this compound, selective hydrogenation of the alkene moiety without cleaving the chloro- or methoxy- groups would be a key challenge. Research into catalysts that exhibit high specificity for the hydrogenation of alk-1-enes is particularly relevant. For instance, complexes like hydridochlorotris(triphenylphosphine)ruthenium(II), RuClH(PPh₃)₃, have been identified as highly active for the homogeneous hydrogenation of terminal alkenes. rsc.org The development of such selective catalysts could enable the conversion of this compound into valuable saturated building blocks.

Transfer hydrogenation, which utilizes safer and more easily handled hydrogen donors than gaseous hydrogen, represents another green alternative. The development of transfer hydrogenation catalysts, such as those based on haloperfluoroalkanes, for the reduction of unsaturated systems is an ongoing field of study. beilstein-journals.org

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalysis for the synthesis of chiral alcohols and halogenated compounds is well-established. Future research could explore the use of enzymes, such as ene-reductases or halogenases, to synthesize or modify this compound and its derivatives with high stereoselectivity.

Exploration of Novel Reactivity and Selectivity in Organic Transformations

The unique combination of a reactive alkene, a chloro-substituent, and a methoxy (B1213986) ether in this compound suggests a rich and complex reactivity profile. Modern catalytic methods are poised to unlock novel transformations of such molecules.

Photoredox Catalysis and Electrocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. For halogenated unsaturated ethers, photoredox catalysis could enable a variety of transformations. For example, synergistic photoredox and palladium catalysis has been used for the carboxylation of aryl halides, demonstrating the potential to functionalize the chloro-group. researchgate.net Furthermore, photoredox-mediated vicinal dihalogenation of unsaturated carbon-carbon bonds using dual-functional group transfer reagents highlights a potential pathway for further functionalization of the double bond in this compound. acs.org

Electrocatalysis offers another sustainable approach to drive chemical reactions using electricity. The electrocarboxylation of unsaturated substrates to synthesize valuable products like α-hydroxy acids is an area of growing interest and could potentially be applied to molecules like this compound. researchgate.net

New Catalytic Systems for Halogenated Unsaturated Ethers

The development of new catalytic systems is crucial for selectively transforming complex molecules. For halogenated unsaturated ethers, catalysts that can differentiate between the various functional groups are highly sought after. Halogen bond donor organocatalysis is a developing area that utilizes non-covalent interactions to activate substrates. beilstein-journals.orgfrontiersin.org Such catalysts could potentially activate the chloro-substituent in this compound for nucleophilic substitution or other transformations.

Furthermore, metal-free catalytic systems for the chemo-, regio-, and diastereoselective bromochlorination of alkenes and alkynes demonstrate the high level of control that can be achieved in the halogenation of unsaturated systems. acs.org Applying such precise catalytic methods to this compound could lead to the synthesis of complex, poly-functionalized molecules.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

Modern chemical research is increasingly benefiting from the integration of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, accelerating the pace of discovery.

For a relatively unexplored compound like this compound, HTE could be instrumental in mapping out its reactivity and identifying optimal conditions for various transformations. d-nb.infomdpi.comrsc.org By systematically varying catalysts, solvents, and other reaction parameters, researchers can quickly identify promising new reactions and synthetic routes. mdpi.com The data generated from HTE can also be used to train machine learning models to predict reaction outcomes, further speeding up the research and development process. d-nb.info The development of automated synthesis platforms would also facilitate the rapid synthesis of analogues and derivatives of this compound for further study and application.

While direct research on this compound is limited, the broader trends in organic synthesis provide a clear roadmap for future investigations. The pursuit of sustainable synthetic methods, the exploration of novel catalytic reactivity, and the adoption of high-throughput and automated technologies will undoubtedly shed more light on the chemistry of this and other fascinating halogenated unsaturated ethers.

Computational-Aided Design of New Reactions and Functional Materials

The advancement of computational chemistry has opened new avenues for the in silico design and prediction of chemical reactions and material properties, offering a powerful complement to traditional experimental approaches. For a unique building block like this compound, with its distinct combination of a reactive allylic chloride, a terminal alkene, and a methoxy group, computational tools can be particularly insightful. These methods can accelerate the discovery of novel synthetic pathways and the rational design of functional materials with tailored properties.

Predicting Reaction Pathways and Mechanisms

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for investigating the reactivity of molecules like this compound. mdpi.com By calculating the electronic structure and energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of various potential reactions. acs.orgmdpi.com

For instance, the presence of both an allylic chloride and a vinyl group suggests several competing reaction pathways. DFT calculations can elucidate the activation barriers for these reactions, providing a theoretical basis for selecting optimal reaction conditions. A hypothetical study could compare the energy profiles for nucleophilic substitution at the allylic position versus addition to the double bond. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reactions of this compound

Reaction TypeNucleophilePredicted Activation Energy (kcal/mol)Predicted Reaction
SN2' SubstitutionCyanide (CN-)18.5Formation of 4-methoxyhex-2-enenitrile
SN2 SubstitutionCyanide (CN-)22.1Formation of 2-chloro-4-methoxyhex-5-enenitrile
Michael AdditionMethylamine (CH3NH2)25.8Formation of 3-chloro-5-methoxy-1-(methylamino)pentane

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Such computational screening can save significant experimental time and resources by prioritizing the most promising synthetic routes. Furthermore, computational models can reveal intricate details of reaction mechanisms, including the structures of elusive transition states, which are often impossible to observe experimentally. mit.eduresearchgate.net This understanding is crucial for designing catalysts that can selectively promote a desired reaction outcome.

Design of Novel Functional Polymers

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of functionalized polymers. The vinyl group can participate in polymerization reactions, while the chloro- and methoxy- groups can serve as sites for post-polymerization modification. smith.edu Molecular dynamics (MD) simulations are a powerful tool for predicting the properties of such hypothetical polymers. mostwiedzy.plcolumbia.edu

MD simulations model the interactions between polymer chains and with their environment, allowing for the prediction of bulk material properties such as:

Glass transition temperature (Tg)

Mechanical strength and flexibility

Adhesion properties researchgate.net

Permeability to small molecules

Table 2: Simulated Properties of a Hypothetical Polymer Derived from this compound

Polymer PropertySimulated ValuePotential Application
Glass Transition Temp. (Tg)45 °CCoating with moderate temperature resistance
Young's Modulus2.1 GPaSemi-rigid plastic component
Adhesion to Polar SurfaceHighAdhesive for composite materials
Water PermeabilityLowMoisture barrier film

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific molecular dynamics simulations.

Machine Learning in Reaction and Material Design

The integration of machine learning (ML) with computational chemistry is a rapidly emerging field. csmres.co.uk ML models can be trained on large datasets of known reactions and material properties to predict the outcomes for new, untested systems. nih.gov For a molecule like this compound, an ML model could predict the yield of a specific reaction under various conditions or identify potential catalysts. nih.gov Similarly, ML can accelerate the discovery of new functional materials by screening vast numbers of potential polymer structures and predicting their properties without the need for time-consuming simulations. researchgate.net This data-driven approach, combined with fundamental computational chemistry, promises to significantly accelerate the exploration of the chemical space surrounding this compound.

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-5-methoxypent-1-ene in laboratory settings?

  • Methodological Answer : Due to the lack of comprehensive toxicity data for structurally similar chlorinated alkenes (e.g., 3-Chlorophenanthrene), strict precautions are advised:
  • Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Avoid skin contact; wash thoroughly with soap and water if exposed .
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer : Two common approaches derived from analogous compounds (e.g., 5-Chloro-1-pentene):
  • Allylic Chlorination : React 5-methoxypent-1-ene with N-chlorosuccinimide (NCS)\text{N-chlorosuccinimide (NCS)} under radical initiation (e.g., AIBN) at 60–80°C .
  • Nucleophilic Substitution : Substitute a hydroxyl or tosyl group in 5-methoxy-pentanol derivatives with chloride using SOCl2\text{SOCl}_2 or PCl3\text{PCl}_3, followed by elimination to form the alkene .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • 1H^1\text{H}-NMR : Vinyl protons (CH2=CH\text{CH}_2=\text{CH}) appear as doublets at δ 4.8–5.5 ppm. The methoxy group (OCH3\text{OCH}_3) shows a singlet at δ 3.3–3.5 ppm.
  • 13C^{13}\text{C}-NMR : The chlorine-bearing carbon resonates at δ 45–55 ppm, while the methoxy carbon appears at δ 55–60 ppm.
  • IR : Stretching vibrations for C=C\text{C=C} (~1640 cm1^{-1}) and C-O\text{C-O} (~1100 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilic Reactivity : The chloro group acts as a leaving agent in Suzuki-Miyaura couplings, but its reactivity is modulated by steric hindrance from the methoxy group at position 5. Use Pd0^0/ligand systems (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) to enhance selectivity .
  • Electronic Effects : The methoxy group’s electron-donating nature deactivates the alkene toward electrophilic additions. Computational studies (DFT) can predict regioselectivity in Diels-Alder reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Parameter Optimization : Screen reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) software. For example, polar aprotic solvents (DMF, DMSO) improve chloride displacement yields .
  • Analytical Validation : Use HPLC or GC-MS to verify product purity. Impurities from incomplete elimination (e.g., residual alcohols) may skew reported yields .

Q. What computational strategies model the compound’s behavior in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for key reactions (e.g., SN2\text{S}_\text{N}2 substitution) using B3LYP/6-31G(d) basis sets. Compare activation energies for chloro vs. methoxy-directed pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For instance, toluene’s low polarity may favor radical-mediated chlorination over ionic mechanisms .

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